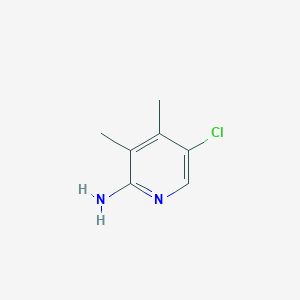
5-Chloro-3,4-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3,4-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,4-dimethylpyridin-2-amine typically involves the chlorination of 3,4-dimethylpyridine followed by amination. One common method is the reaction of 3,4-dimethylpyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce the chlorine atom at the 5-position. The resulting 5-chloro-3,4-dimethylpyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3,4-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 5-chloro-3,4-dimethylpyridine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products like 5-azido-3,4-dimethylpyridin-2-amine or 5-thiocyanato-3,4-dimethylpyridin-2-amine.
Oxidation: Products like 5-chloro-3,4-dimethylpyridine-2-carboxaldehyde or 5-chloro-3,4-dimethylpyridine-2-carboxylic acid.
Reduction: 5-Chloro-3,4-dimethylpyridine.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3,4-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3,4-dimethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
- 5-Chloro-3,4-dimethylpyridine
- 3,4-Dimethylpyridine
Uniqueness
5-Chloro-3,4-dimethylpyridin-2-amine is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C7H9ClN2 |
|---|---|
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
5-chloro-3,4-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10) |
InChI-Schlüssel |
SXRXXTMMOONWRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1Cl)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


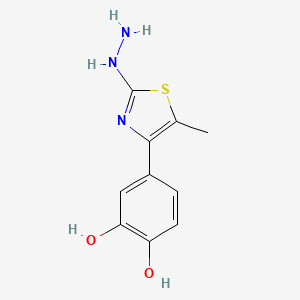
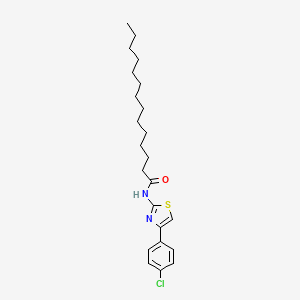

![N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
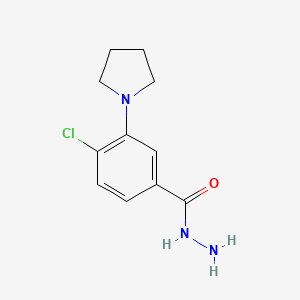

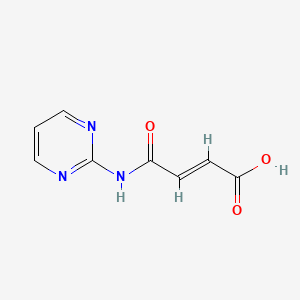
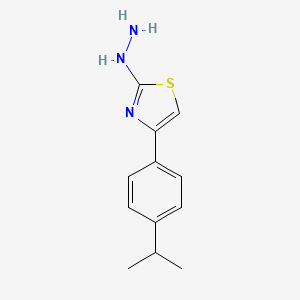
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B15054061.png)
![N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)

![2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide](/img/structure/B15054069.png)
![tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15054075.png)
